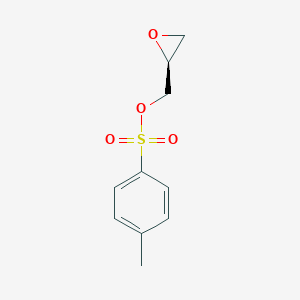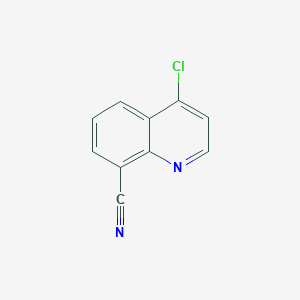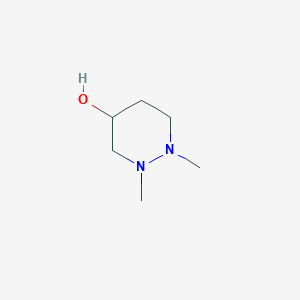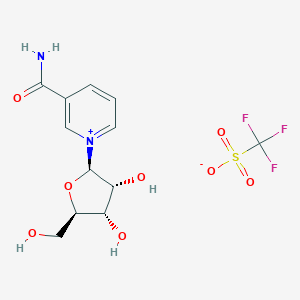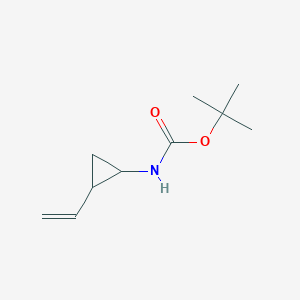
2-(2-Cyclohexylethoxy)adenosine
概要
説明
Molecular Structure Analysis
The molecular structure of 2-(2-Cyclohexylethoxy)adenosine consists of a cyclohexyl group attached to an ethoxy group, which is further attached to an adenosine molecule . The exact 3D structure can be determined using advanced spectroscopic techniques.Physical And Chemical Properties Analysis
2-(2-Cyclohexylethoxy)adenosine has a molecular weight of 393.44 g/mol . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Chemical Synthesis
“2-(2-Cyclohexylethoxy)adenosine” can be used in the chemical synthesis of cyclobutane-containing natural products . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This compound can be used to discriminate between A2A and A2B receptors .
Pharmacology
This compound has been used in pharmacological studies, particularly in the study of adenosine A2 receptors . It has been used to examine the effect of several adenosine analogues on cyclic AMP accumulation in cells .
Drug Development
“2-(2-Cyclohexylethoxy)adenosine” has potential applications in drug development. It has been used in the development of drugs and drug prototypes such as boceprevir . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Biological Research
This compound has been used in biological research, particularly in the study of adenosine A2 receptors in cells . It has been used to examine the effect of several adenosine analogues on cyclic AMP accumulation in cells .
Medicinal Chemistry
In medicinal chemistry, “2-(2-Cyclohexylethoxy)adenosine” serves as crucial synthetic building blocks and functional groups in the modulation and design of structures . It has been used in the development of drugs and drug prototypes .
Bioactive Drug Molecules
Natural products are an important source for the discovery of candidates of bioactive drug molecules and lead compounds . The cyclobutane subunit is prevalent in various drugs and drug prototypes .
作用機序
Target of Action
2-(2-Cyclohexylethoxy)adenosine is a potent and selective agonist of the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
As an adenosine A2 receptor agonist, 2-(2-Cyclohexylethoxy)adenosine binds to its target receptors and mimics the action of adenosine, leading to an increase in intracellular cAMP levels . This can result in various physiological effects, such as coronary vasodilation .
Biochemical Pathways
The activation of adenosine A2 receptors leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP . The increase in cAMP levels can then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
Like other adenosine receptor agonists, it is expected to have a short half-life due to rapid metabolism . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The activation of adenosine A2 receptors by 2-(2-Cyclohexylethoxy)adenosine can lead to various cellular effects, such as relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of neurotransmitter release . These effects can contribute to the compound’s potential therapeutic applications.
Safety and Hazards
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUQIWMOXQFBP-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927411 | |
| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexylethoxy)adenosine | |
CAS RN |
131933-18-1 | |
| Record name | 2-(2-Cyclohexylethoxy)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(2-Cyclohexylethoxy)adenosine interact with adenosine receptors and what are the downstream effects?
A1: 2-(2-Cyclohexylethoxy)adenosine acts as a potent and selective agonist at the A2 adenosine receptor subtype. [] This interaction primarily affects the coronary arteries, leading to vasodilation. [] While it shows low activity at the A1 adenosine receptor, it does not significantly impact the atrioventricular node. []
Q2: What is the structure-activity relationship (SAR) of 2-(2-Cyclohexylethoxy)adenosine, and how do structural modifications impact its activity?
A2: Research indicates that increasing the size and hydrophobicity of the alkyl group at the C-2 position of adenosine analogs generally leads to enhanced potency at the A2 receptor. [] This is exemplified by 2-(2-Cyclohexylethoxy)adenosine, which exhibits high potency due to its bulky and hydrophobic cyclohexylethoxy group at the C-2 position. Modifications that decrease the size or hydrophobicity of this group would likely diminish its A2 receptor agonistic activity.
Q3: What do in vitro studies reveal about the effects of 2-(2-Cyclohexylethoxy)adenosine on ventricular myocytes?
A3: Studies using isolated ventricular myocytes from various species (guinea pig, rabbit, rat) found no significant effects of 2-(2-Cyclohexylethoxy)adenosine on action potential duration, contractility, or cAMP accumulation. [] This suggests that, unlike its action on coronary arteries, 2-(2-Cyclohexylethoxy)adenosine may not directly influence the electrophysiological or contractile properties of ventricular myocytes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
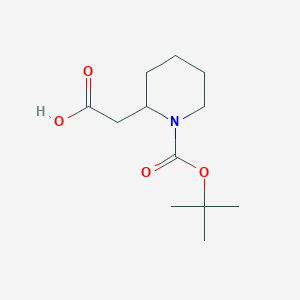


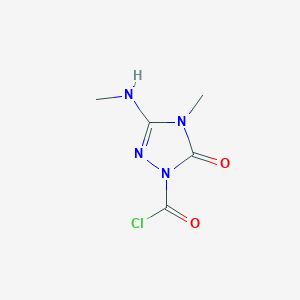
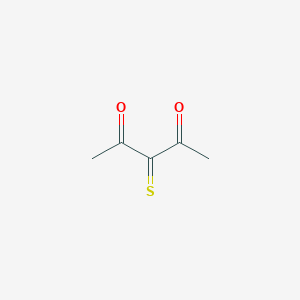
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
